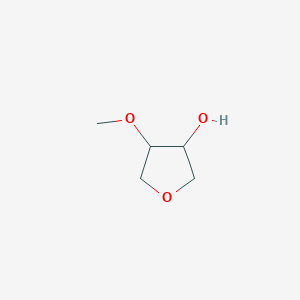

4-Methoxytetrahydrofuran-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

4-methoxyoxolan-3-ol |

InChI |

InChI=1S/C5H10O3/c1-7-5-3-8-2-4(5)6/h4-6H,2-3H2,1H3 |

InChI Key |

LVCNGHBRNGEKCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxytetrahydrofuran 3 Ol

Stereoselective Synthesis of 4-Methoxytetrahydrofuran-3-ol Isomers

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, with its multiple stereocenters, the development of stereoselective synthetic routes is crucial for accessing specific isomers with desired biological profiles.

Asymmetric Hydroboration-Oxidation Approaches

Asymmetric hydroboration-oxidation is a powerful tool for the enantioselective synthesis of alcohols from alkenes. This reaction typically proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity, delivering the hydroxyl group to the less substituted carbon of the double bond from the same face as the boron reagent. masterorganicchemistry.com The use of chiral boranes is central to inducing enantioselectivity.

While specific examples detailing the asymmetric hydroboration-oxidation for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles of this methodology are highly applicable. For instance, the hydroboration-oxidation of a suitable alkene precursor, such as a 4-methoxy-2,5-dihydrofuran, could theoretically yield the desired product. The choice of a chiral borane (B79455) reagent would be critical in controlling the stereochemistry at the C3 position.

A study on the hydroboration-oxidation of bicyclic alkenes demonstrated that the reaction of 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate with borane reagents led to the formation of the corresponding alcohols. nih.gov This highlights the utility of hydroboration-oxidation in complex systems, although the focus was on diastereoselectivity rather than enantioselectivity. Another study on 4,5-unsubstituted 2,3-dihydroisoxazoles showed that hydroboration-oxidation was highly regioselective, yielding exclusively the 4-hydroxyisoxazolidine derivatives. nih.gov

Diastereoselective Radical Cyclization Strategies

Radical cyclization reactions offer a potent method for the construction of cyclic systems, including tetrahydrofurans. These reactions involve the formation of a radical species that subsequently cyclizes onto a tethered unsaturated group. The diastereoselectivity of these cyclizations can often be controlled by the substrate's stereochemistry or the reaction conditions.

A notable example of enhancing diastereoselectivity in radical cyclizations involves the use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator. In the synthesis of 2,4-disubstituted piperidines, cyclization with TTMSS resulted in significantly higher diastereomeric ratios (up to 99:1) compared to using tributyltin hydride (typically 3:1 to 6:1). nih.govorganic-chemistry.org This improvement was attributed to a selective rearrangement of the minor stereoisomer through a cascade process. nih.gov While this specific example pertains to piperidine (B6355638) synthesis, the underlying principle of using specific reagents to influence diastereoselectivity is broadly applicable to the synthesis of substituted tetrahydrofurans.

An intramolecular radical cyclization between imines and olefins has been developed for the diastereoselective synthesis of 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, demonstrating the power of this approach in creating complex heterocyclic systems with high stereocontrol. nih.gov

Enantioselective Cycloetherification and Catalytic Methods for Tetrahydrofuran (B95107) Formation

Enantioselective cycloetherification is a direct and efficient strategy for the synthesis of chiral tetrahydrofurans. This approach involves the intramolecular cyclization of a hydroxy-functionalized alkene or other suitable precursor, catalyzed by a chiral catalyst.

Several catalytic systems have been developed for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran rings with excellent enantioselectivities. acs.orgorganic-chemistry.org Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have proven to be highly effective, providing high enantioselectivities even at low catalyst loadings and ambient temperatures. acs.orgorganic-chemistry.org Another successful approach utilizes a cation-binding oligoEG catalyst with potassium fluoride (B91410) as the base, enabling the highly enantioselective cycloetherification of various hydroxy-α,β-unsaturated ketones. organic-chemistry.org

Palladium-catalyzed oxidative cyclization of alkenols also provides a route to cyclic ethers. acs.org While this method can suffer from low diastereoselectivity in some cases, the introduction of a hydrogen-bond acceptor in the substrate has been shown to enhance both diastereoselectivity and reactivity. acs.org Furthermore, palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org

Synthesis via Chemical Modification of Existing Precursors

The synthesis of complex molecules like this compound can often be achieved by modifying readily available starting materials, such as simple sugars or other carbohydrate-derived building blocks. This approach leverages the inherent stereochemistry of these natural products.

Derivatization from Simple Sugars and Carbohydrate-Derived Building Blocks

Simple sugars and other carbohydrates are attractive starting materials for the synthesis of tetrahydrofuran derivatives due to their abundance and rich stereochemical diversity. wikipedia.orgnih.gov The conversion of sugars into valuable furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a well-established process. nih.govacs.org These furans can then be catalytically hydrogenated to produce tetrahydrofuran. wikipedia.orgorgsyn.org

A specific example is the debenzylative cycloetherification (DBCE) of protected hexoses to form stereodefined hydroxylated tetrahydrofurans under mild, room temperature conditions. nih.gov This reaction involves the nucleophilic attack of a benzyl (B1604629) ether oxygen onto a carbon in the δ-position bearing an activated alcohol, leading to stereospecific tetrahydrofuran formation. nih.gov This method provides access to stereochemically rich tetrahydrofuran compounds from simple and abundant starting materials. nih.gov

The derivatization of sugars with reagents like N,O-dimethylhydroxylamine has been shown to be an effective method for creating derivatives suitable for separation and further modification. nih.gov

Cascade Reactions for Functionalized Tetrahydrofuran Derivatives

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. Several cascade strategies have been developed for the synthesis of functionalized tetrahydrofurans.

One such strategy involves a three-step cascade for the functionalization of 2,5-dimethylfuran, a biomass-derived furan (B31954). rsc.orgrsc.orgcardiff.ac.uk This process includes the ring-opening of 2,5-dimethylfuran, aldol (B89426) condensation with an aldehyde, and subsequent hydrogenation–cyclization to generate an alkylated tetrahydrofuran. rsc.orgrsc.org

Another powerful cascade reaction is the O–H insertion/Conia-ene reaction between homopropargylic alcohols and diazo compounds, catalyzed by a dual Rh/Au+ system. shareok.org This reaction proceeds rapidly at room temperature and has been applied to the synthesis of substituted tetrahydrofurans with a high degree of regio- and stereoselectivity. shareok.org

Multi-Step Conversions and Strategic Protecting Group Manipulations

The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences where the strategic use of protecting groups is paramount. These groups temporarily block reactive functional groups, allowing for selective transformations at other positions of the molecule.

A common strategy involves the use of protecting groups to direct the stereochemical outcome of a reaction. For instance, in the synthesis of related furanoside structures, cyclic protecting groups have been shown to influence the anomeric configuration. acs.org The choice of protecting group can also be critical in multi-step syntheses to ensure compatibility with various reaction conditions. For example, the Tempoc protecting group is noted for its reactivity profile that complements the widely used Boc and Cbz groups, offering an alternative that can be removed under mild reductive conditions. pitt.edu

The synthesis of mono- and di-acylated derivatives of a glycinamido triol highlights the complexity of selective protection. researchgate.net Direct acylation often leads to a mixture of products, necessitating chromatographic separation. researchgate.net A more controlled approach involves the use of a protecting group like an acetonide to shield two of the three hydroxyl groups, allowing for selective acylation of the remaining hydroxyl group. researchgate.net Subsequent removal of the acetonide reveals the mono-acylated product. researchgate.net For the synthesis of di-acylated derivatives, a more robust strategy involves protecting the single free hydroxyl of the acetonide as a tert-butyldiphenylsilyl ether, followed by deprotection of the acetonide, acylation of the newly freed hydroxyls, and finally, desilylation. researchgate.net

These examples underscore the importance of carefully planning a protecting group strategy in the multi-step synthesis of complex polyol structures like this compound to achieve the desired substitution pattern and stereochemistry.

Mechanistic Investigations into this compound Synthesis

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Research in this area focuses on elucidating reaction pathways and the role of catalysts in directing the stereochemical outcome.

The formation of the tetrahydrofuran ring can proceed through various reaction pathways. One notable transformation is the acid-catalyzed rearrangement of pyranosides into furanosides. acs.org This process involves two key steps: an acid-promoted sulfation that leads to the contraction of the pyranoside ring to form a sulfated furanoside, followed by O-desulfation to yield the isomeric furanoside. acs.org This rearrangement highlights a pathway for converting six-membered rings into the five-membered furanoside core. acs.org

In other contexts, such as the formation of substituted tetrahydrofurans, domino reactions offer a complex yet efficient pathway. rsc.org These sequences can involve multiple bond-forming events in a single operation. The proposed mechanisms for such reactions often involve intermediates that dictate the final structure of the tetrahydrofuran ring. rsc.org The study of reaction pathways often involves a combination of experimental evidence and computational modeling to propose and validate transition state structures. acs.org

The concept of reaction pathways is fundamental in organic synthesis, where a desired product is often obtained through a series of planned chemical transformations, starting from basic compounds. youtube.com

Catalysts, particularly Lewis acids, play a pivotal role in controlling the stereochemistry of reactions that form the tetrahydrofuran ring. Lewis acids can coordinate to heteroatoms, typically oxygen, activating the substrate and influencing the approach of the nucleophile, thereby directing the stereochemical outcome.

In the context of glycosylation reactions with 2,3-trans cyclic protecting groups, weak Lewis or Brønsted acids can promote anomerization from the β- to the α-configuration through an endocyclic cleavage pathway. acs.org The choice of Lewis acid and its interaction with the substrate are critical for this stereochemical control. acs.org For instance, titanium tetrachloride (TiCl₄), a strong Lewis acid, readily reacts with the mild Lewis base tetrahydrofuran (THF) to form a solid complex, demonstrating the strong interaction potential. csbsju.edu

The effectiveness of a Lewis acid catalyst can be influenced by the reaction solvent and the nature of the reactants. In the synthesis of 4-methyl coumarins, various Lewis acids, including SnCl₂, ZnCl₂, and AlCl₃, were evaluated for their catalytic activity in the Pechmann condensation. researchgate.net The study found that only certain combinations of phenol (B47542) and Lewis acid catalyst yielded the desired product, highlighting the specificity of the catalytic process. researchgate.net The interaction of Lewis acids with substrates can be complex, and in some cases, the Lewis acid may be generated in situ. pitt.edu

The surface acidity of solid catalysts, which can include both Lewis and Brønsted acid sites, is also a critical factor in their catalytic activity. nih.gov Tetrahydrofuran itself has been used as a probe molecule to characterize the acidic sites on the surface of catalysts. nih.gov

| Catalyst System | Reactants | Product | Key Findings |

| DABCO | 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates | 2,3,5-substituted tetrahydrofuran furan derivatives | Catalyzed a domino reaction to furnish derivatives with high yield. rsc.org |

| SnCl₂·2H₂O, AlCl₃ | Resorcinol and ethyl acetoacetate | 7-hydroxy-4-methyl coumarin | Catalyzed the Pechmann condensation under microwave irradiation. researchgate.net |

| Boron trifluoride etherate (BF₃·OEt₂) | Thioglycosides with 2,3-trans cyclic protecting groups | Anomerized glycosides | Promoted anomerization from β to α configuration. acs.org |

Methodological Innovations in this compound Preparation

The quest for more efficient and environmentally friendly synthetic methods has led to significant innovations in the preparation of tetrahydrofuran derivatives, including microwave-assisted synthesis and one-pot reaction sequences.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijfans.orgirjet.net This technique is considered a "green" chemistry approach because it can sometimes be performed without a solvent. ijfans.org

In the context of synthesizing tetrahydrofuran and its derivatives, microwave irradiation has been shown to be effective. For example, the acid-catalyzed cyclodehydration of 1,4-butanediol (B3395766) to tetrahydrofuran has been successfully carried out using microwave heating in the presence of various acid catalysts. researchgate.net This method offers a more energy-efficient alternative to the high-pressure and high-temperature conditions of industrial synthesis. researchgate.net

Microwave assistance has also been applied to the synthesis of more complex heterocyclic systems. For instance, the synthesis of 4-methyl coumarins via the Pechmann condensation was achieved using microwave irradiation in conjunction with Lewis acid catalysts. researchgate.net This approach highlights the broad applicability of microwave technology in accelerating synthetically important reactions. researchgate.net The use of microwaves in [2+3] cycloaddition reactions has also been noted for its clean and straightforward processing. ijfans.org

| Reaction | Catalyst | Solvent | Key Advantage |

| Cyclodehydration of 1,4-butanediol | Acid catalysts | - | Energy efficiency |

| Pechmann Condensation | Lewis acids (e.g., SnCl₂·2H₂O) | Solvent-free | Shorter reaction time, high yield |

| [2+3] Cycloaddition | - | Water | Clean process, mild temperatures |

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of synthetic efficiency. rsc.org This approach minimizes solvent usage, reduces purification steps, and saves time. rsc.org

The synthesis of substituted tetrahydrofurans can be achieved through one-pot domino reactions, which involve a cascade of transformations. rsc.org For instance, a DABCO-catalyzed domino reaction between a butanoate derivative and an allenoate efficiently furnishes substituted tetrahydrofurans. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Methoxytetrahydrofuran 3 Ol

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl group at the C-3 position is a primary site for chemical modification, readily participating in reactions typical of alcohols, such as esterification, nucleophilic substitution, and ether formation.

Esterification Reactions, Including Acetylation

The hydroxyl group of 4-methoxytetrahydrofuran-3-ol can be readily converted to an ester through reaction with a variety of acylating agents. A common example of this transformation is acetylation, which involves the reaction with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base or an acid catalyst.

For instance, the acetylation of a similar substrate, 3-hydroxycoumarin, is achieved using acetyl chloride under basic conditions, which specifically targets the enolic oxygen to form the corresponding enol ester. arabjchem.org While direct studies on this compound are not prevalent in the literature, analogous reactions on related substrates suggest that acetylation would proceed efficiently. A sustainable, solvent-free approach for acetylation reactions has been developed using a stoichiometric amount of acetic anhydride activated by a VOSO₄ catalyst, resulting in high yields of the acetylated product. nih.gov Such a method could likely be adapted for the acetylation of this compound.

| Reagent/Catalyst | Reaction Conditions | Product | Yield | Reference |

| Acetic Anhydride / VOSO₄ | Solvent-free, room temperature, 24 h | 4-Methoxy-3-acetoxytetrahydrofuran | High (by analogy) | nih.gov |

| Acetyl Chloride / Base | Basic conditions | 4-Methoxy-3-acetoxytetrahydrofuran | High (by analogy) | arabjchem.org |

Table 1: Representative Acetylation Reactions of Hydroxyl-Containing Heterocycles

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or a halide. Once activated, the C-3 position becomes susceptible to attack by various nucleophiles.

The mechanism of nucleophilic substitution on secondary substrates can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. chemguide.co.uk For a secondary alcohol on a tetrahydrofuran (B95107) ring, an Sₙ2 reaction with a strong nucleophile would lead to inversion of stereochemistry at the C-3 position. For example, after converting the hydroxyl group to a tosylate, reaction with a nucleophile like sodium methoxide (B1231860) would yield a 3,4-dimethoxytetrahydrofuran derivative.

| Substrate | Reagent | Product | Mechanism | Reference |

| 3-Tosyloxytetrahydrofuran | Sodium Methoxide | 3-Methoxytetrahydrofuran | Sₙ2 | General Knowledge |

| 2-Bromopropane (secondary alkyl halide) | Hydroxide ion | Propan-2-ol | Sₙ2 | chemguide.co.uk |

Table 2: Examples of Nucleophilic Substitution Reactions

Formation of Ethers and Other Oxygen-Containing Derivatives

Beyond esterification, the hydroxyl group can be alkylated to form other ethers. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, deprotonation of this compound with sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding 3-alkoxy-4-methoxytetrahydrofuran.

Patents describing the synthesis of (S)-3-hydroxytetrahydrofuran mention its conversion to other derivatives, implying the reactivity of the hydroxyl group for further functionalization. patsnap.compatsnap.com

Reactivity of the Methoxy (B1213986) Ether Functionality

The methoxy group at the C-4 position is generally less reactive than the hydroxyl group. However, under specific conditions, it can undergo cleavage reactions.

Controlled Ether Cleavage Reactions

The cleavage of the methoxy group in this compound typically requires strong reagents. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the demethylation of aryl methyl ethers and can also be effective for cleaving aliphatic methoxy ethers. chem-station.comresearchgate.netgvsu.edu The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This would transform the methoxy group into a hydroxyl group, yielding a tetrahydrofuran-3,4-diol (B1268618) derivative.

Another approach for the selective cleavage of methoxy groups adjacent to a hydroxyl group involves a radical hydrogen abstraction reaction. chem-station.com This method offers a milder alternative to strongly acidic conditions.

| Reagent | Reaction Conditions | Product | Reference |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to r.t.) in an inert solvent | Tetrahydrofuran-3,4-diol derivative | chem-station.comresearchgate.net |

| 47% Hydrobromic Acid | High temperature (e.g., 130 °C) | Tetrahydrofuran-3,4-diol derivative | chem-station.com |

| Aluminum Chloride (AlCl₃) | Heating in dichloromethane (B109758) or acetonitrile | Tetrahydrofuran-3,4-diol derivative | chem-station.com |

Table 3: Reagents for the Cleavage of Methoxy Ethers

Intramolecular Transformations and Rearrangement Studies

The presence of both a hydroxyl and a methoxy group on the tetrahydrofuran ring opens up the possibility of intramolecular reactions and rearrangements, particularly under acidic or basic conditions.

For instance, acid-catalyzed dehydration of the hydroxyl group could potentially lead to the formation of a dihydrofuran derivative. However, the specific regiochemistry of such an elimination would depend on the relative acidity of the adjacent protons and the stability of the resulting double bond.

Rearrangements of the tetrahydrofuran ring itself are also conceivable. For example, Lewis acid-mediated rearrangements of substituted 1,3-dioxolanes can lead to the formation of tetrahydrofuran products. nih.gov In a related context, the cyclization of alkyllithium reagents onto methoxy alkenes has been shown to proceed with high stereoselectivity, leading to the formation of spirocyclic ethers. nih.gov While not a direct rearrangement of the pre-formed tetrahydrofuran ring, this highlights the potential for complex intramolecular transformations in related systems.

Dehydration Reactions Leading to Cyclic Ethers or Other Ring Systems

The dehydration of this compound represents a key transformation that can lead to the formation of unsaturated cyclic ethers, most notably dihydrofurans. This process typically involves the acid-catalyzed elimination of a water molecule. The regioselectivity of this elimination is a critical aspect, dictating the structure of the resulting product.

While specific studies on the dehydration of this compound are not extensively documented in readily available literature, the general principles of alcohol dehydration can be applied. The reaction is expected to proceed via protonation of the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a double bond. In the case of this compound, this can theoretically result in the formation of 4-methoxy-2,3-dihydrofuran or 4-methoxy-2,5-dihydrofuran, depending on which proton is removed.

The synthesis of 2,3-dihydrofurans, in general, can be achieved through various methods, including the cyclization of α-allenic alcohols, which can be conceptually related to the dehydration of a saturated precursor like this compound.

Reductive Transformations of Related Carbonyl Functionalities in Derivatives

The carbonyl derivative of this compound, namely 4-methoxytetrahydrofuran-3-one, serves as a versatile intermediate for the synthesis of various substituted tetrahydrofurans through reductive transformations. These reactions involve the reduction of the ketone functionality to a secondary alcohol or its conversion to an amine via reductive amination.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. masterorganicchemistry.comyoutube.commasterorganicchemistry.comchemguide.co.uk The reaction of 4-methoxytetrahydrofuran-3-one with sodium borohydride is expected to yield this compound. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the carbonyl carbon. youtube.comchemguide.co.uk

Table 1: General Conditions for Sodium Borohydride Reduction of Ketones

| Parameter | Condition |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Typically Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

| Work-up | Aqueous acid |

This table presents typical conditions for the reduction of ketones to secondary alcohols using sodium borohydride, which would be applicable to the reduction of 4-methoxytetrahydrofuran-3-one.

Furthermore, the carbonyl group of 4-methoxytetrahydrofuran-3-one can be converted into an amino group through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. masterorganicchemistry.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. acs.org A patent describes a method for preparing 3-aminomethyl tetrahydrofuran, which involves a reductive amination step on 3-formyltetrahydrofuran, highlighting the industrial applicability of this type of transformation. google.com

Table 2: Reagents for Reductive Amination of Ketones

| Amine Source | Reducing Agent | Catalyst (if applicable) |

| Ammonia, Primary Amines, Secondary Amines | Sodium triacetoxyborohydride, Sodium cyanoborohydride, Hydrogen | Palladium on Carbon (for hydrogenation) |

This table outlines common reagents used in the reductive amination of ketones to produce the corresponding amines. These conditions could be adapted for the reductive amination of 4-methoxytetrahydrofuran-3-one.

The choice of the amine and the reaction conditions allows for the synthesis of a diverse range of N-substituted 3-amino-4-methoxytetrahydrofuran derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Stereochemical Analysis and Conformational Studies of 4 Methoxytetrahydrofuran 3 Ol

Stereochemical Assignment and Determination of Absolute Configuration for Isomeric Forms

The compound 4-methoxytetrahydrofuran-3-ol has two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are an enantiomeric pair, as are the (3R,4S) and (3S,4R) isomers. The relationship between these pairs is diastereomeric.

The determination of the absolute configuration of these isomers relies on a combination of synthetic methods and advanced spectroscopic techniques. In cases where suitable single crystals can be obtained, X-ray crystallography provides unambiguous assignment of the absolute stereochemistry. However, when crystallization is not feasible, nuclear magnetic resonance (NMR) spectroscopy, particularly one- and two-dimensional nuclear Overhauser effect (nOe) experiments, becomes an invaluable tool. mdpi.org By irradiating specific protons and observing which other protons are spatially close enough to produce an nOe signal (typically within 5 Å), the relative stereochemistry can be deduced. mdpi.org For instance, in a rigid ring system, the spatial proximity of substituents can be confirmed, allowing for the assignment of a cis or trans relationship, which in turn defines the diastereomer. mdpi.org

The synthesis of these molecules from starting materials with known stereochemistry, such as optically active sugar derivatives like D-ribose, can also serve as a method for assigning the absolute configuration of the final product. bldpharm.com

Table 1: Isomeric Forms of this compound

| Isomer | Relationship | C3 Configuration | C4 Configuration |

|---|---|---|---|

| (3R,4R) | Enantiomer of (3S,4S) | R | R |

| (3S,4S) | Enantiomer of (3R,4R) | S | S |

| (3R,4S) | Enantiomer of (3S,4R) | R | S |

Conformational Preferences and Dynamics of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is not planar; it adopts puckered conformations to relieve torsional strain. Its conformational dynamics are well-described by the concept of pseudorotation.

The conformation of a five-membered ring like tetrahydrofuran can be described by two puckering parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The pseudorotational pathway connects two main families of conformations: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

For the unsubstituted tetrahydrofuran ring, the energy barrier to pseudorotation is very low, making it highly flexible. However, the introduction of substituents significantly influences the potential energy surface of the ring. researchgate.net

The hydroxyl and methoxy (B1213986) substituents on the this compound ring create a conformational preference. The bulky substituents tend to occupy pseudoequatorial positions to minimize steric hindrance and non-bonding interactions. nih.gov The relative orientation (cis or trans) of the substituents is a critical factor.

In a trans configuration, both substituents can potentially occupy pseudoequatorial positions in a stable conformation.

In a cis configuration, one substituent is forced into a pseudoaxial orientation, which can introduce steric strain. This strain can be partially offset by other favorable interactions.

Computational methods, such as density functional theory (DFT), are often employed to calculate the energies of different conformers and determine the most stable geometries. nih.govacs.org These calculations reveal that the energy difference between various envelope and twist conformations can be influenced by the electronic and steric nature of the substituents. nih.gov

Table 2: Factors Influencing THF Ring Conformation

| Factor | Description |

|---|---|

| Torsional Strain | Strain arising from eclipsing bonds, relieved by ring puckering. |

| Steric Hindrance | Repulsive interactions between bulky substituents, favoring pseudoequatorial positions. |

| Dipole-Dipole Interactions | Interactions between polar C-O bonds which can stabilize or destabilize certain conformations. |

| Intramolecular Hydrogen Bonding | A stabilizing interaction that can lock the ring into a specific puckered conformation. |

Anomeric Effects and Intramolecular Hydrogen Bonding Interactions

Stereoelectronic effects, including the anomeric effect and hydrogen bonding, play a significant role in dictating the preferred conformation of this compound.

A more direct and significant interaction in this molecule is the potential for intramolecular hydrogen bonding. The hydroxyl group at C3 can act as a hydrogen bond donor, while the oxygen of the methoxy group at C4 or the ring oxygen atom can act as acceptors. The formation of a five- or six-membered ring via an intramolecular hydrogen bond can significantly stabilize a specific conformation, potentially overriding other steric considerations. nih.govrsc.org The existence and strength of such a bond depend on the diastereomeric form of the molecule, as the cis or trans arrangement dictates whether the donor and acceptor groups can come into sufficiently close proximity. For example, a cis orientation of the hydroxyl and methoxy groups would be more conducive to forming an intramolecular hydrogen bond between them. The strength of such OH···O bonds can be detected and quantified using techniques like NMR spectroscopy by observing specific coupling constants or through infrared (IR) spectroscopy by analyzing shifts in the O-H stretching frequency. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Methoxytetrahydrofuran 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy is fundamental for identifying the number of different proton environments and their connectivity within a molecule. For 4-methoxytetrahydrofuran-3-ol, the chemical shifts (δ) and coupling constants (J) provide a wealth of structural information. researchgate.net The spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the methoxy (B1213986) group. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The protons on the tetrahydrofuran ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants are influenced by the stereochemistry of the molecule (i.e., cis or trans isomers). nih.gov Generally, protons adjacent to the oxygen atom of the ether linkage and the hydroxyl group will be shifted downfield.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values and can vary based on solvent and stereoisomer.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H at C3 | 3.8 - 4.2 | Multiplet | |

| H at C4 | 3.5 - 3.9 | Multiplet | |

| CH₂ at C2 | 3.6 - 4.0 | Multiplet | |

| CH₂ at C5 | 3.4 - 3.8 | Multiplet | |

| OCH₃ | 3.2 - 3.4 | Singlet | |

| OH | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's local electronic environment. Carbons bonded to electronegative oxygen atoms, such as C3, C4, C2, and C5, will appear at lower field (higher ppm values) compared to typical alkane carbons. wisc.edu The carbon of the methoxy group will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values and can vary based on solvent and stereoisomer.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 68 - 75 |

| C4 | 78 - 85 |

| C2 | 65 - 72 |

| C5 | 65 - 72 |

| OCH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful for unambiguously establishing the structure of complex molecules by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the connectivity of the protons on the tetrahydrofuran ring, for example, showing a cross-peak between the proton at C3 and the adjacent protons at C2 and C4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to the correct atoms in the molecule. For instance, it would link the proton signal of the methoxy group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). This information is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons and confirming the placement of functional groups. For this compound, an HMBC spectrum could show a correlation between the methoxy protons and the carbon at C4, confirming the position of the methoxy group.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-substituted Analogues

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is an essential analytical tool. wikipedia.orgrsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.govbiophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, often leading to better signal dispersion and easier interpretation. wikipedia.orghuji.ac.il

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com Therefore, the position of the fluorine substituent on the tetrahydrofuran ring would result in a distinct chemical shift. Furthermore, ¹⁹F-¹H and ¹⁹F-¹⁹F coupling can provide valuable structural information. wikipedia.orghuji.ac.il For example, the coupling constant between a fluorine atom and a geminal or vicinal proton can help to determine the stereochemistry of the molecule. wikipedia.org

Table 3: General ¹⁹F NMR Characteristics

| Parameter | Description | Significance |

| Chemical Shift (δ) | Wide range, sensitive to the electronic environment. wikipedia.org | Helps identify the position of the fluorine substituent. |

| Coupling Constants (J) | ¹⁹F-¹H and ¹⁹F-¹⁹F couplings are observed. wikipedia.org | Provides information on molecular connectivity and stereochemistry. |

| Sensitivity | High, due to 100% natural abundance and high gyromagnetic ratio. nih.govbiophysics.org | Allows for the analysis of small sample quantities. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern observed in the mass spectrum, often generated by electron impact (EI), provides a fingerprint of the molecule. libretexts.org Cleavage of the tetrahydrofuran ring and loss of small neutral molecules are common fragmentation pathways. miamioh.edunih.gov For example, loss of a methoxy radical (•OCH₃), a water molecule (H₂O), or formaldehyde (B43269) (CH₂O) from the molecular ion could lead to characteristic fragment ions. Analysis of these fragments helps to confirm the presence of the hydroxyl and methoxy groups and the tetrahydrofuran ring structure. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comlibretexts.org The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), ether (C-O-C), and carbon-hydrogen (C-H) bonds. rsc.org

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. libretexts.org The C-O stretching vibrations of the ether and the alcohol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. oregonstate.edulibretexts.org The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. vscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C-O (ether & alcohol) | 1000 - 1300 | Strong |

Optical Rotation Measurements for Chiral Purity and Enantiomeric Excess Assessment

The inherent chirality of this compound, arising from its stereogenic centers, necessitates methods to determine the purity of its stereoisomers. Optical rotation measurement is a fundamental and widely used technique for this purpose. This method relies on the principle that chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

The specific rotation, [α], is a standardized measure of this rotation and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the light through the sample (l). rsc.org The relationship is expressed by the formula:

[α] = α / (l * c)

For a pure enantiomer, the specific rotation is a constant physical property. A racemic mixture, containing equal amounts of two enantiomers, is optically inactive and thus has a specific rotation of zero. acs.org When a sample contains an excess of one enantiomer over the other, it will exhibit an optical rotation proportional to the amount of the excess enantiomer.

The enantiomeric excess (e.e.) of a sample can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

e.e. (%) = ([α]mixture / [α]pure enantiomer) * 100

This value represents the percentage of the major enantiomer in excess of the racemic portion of the mixture. acs.orgbohrium.com

Detailed Research Findings

While the principles of using optical rotation for assessing chiral purity are well-established, specific experimental data for the stereoisomers of this compound are not widely reported in the public domain. The synthesis of individual stereoisomers of substituted tetrahydrofuranols often involves complex stereoselective routes or chiral resolution techniques. Following synthesis, the optical rotation of the purified stereoisomers would be measured using a polarimeter at a specific wavelength (commonly the sodium D-line, 589 nm), temperature, and in a specified solvent.

The expected, though not experimentally documented in available literature, procedure would involve:

Synthesizing and isolating each stereoisomer (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)) of this compound.

Preparing solutions of known concentrations for each pure isomer and any prepared non-racemic mixtures.

Measuring the optical rotation of each solution using a polarimeter.

Calculating the specific rotation for each pure enantiomer.

Using the specific rotation of the pure enantiomers as a reference to calculate the enantiomeric excess of any synthesized mixtures.

The resulting data would be compiled into a table to provide a clear reference for the chiroptical properties of these compounds.

Table 1: Hypothetical Optical Rotation Data for this compound Stereoisomers

| Stereoisomer Configuration | Specific Rotation [α]D (degrees) | Concentration (g/100mL) | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| (3R,4R) | Data not available | Data not available | Data not available | Data not available | >99 (Assumed for pure sample) |

| (3S,4S) | Data not available | Data not available | Data not available | Data not available | >99 (Assumed for pure sample) |

| (3R,4S) | Data not available | Data not available | Data not available | Data not available | >99 (Assumed for pure sample) |

| (3S,4R) | Data not available | Data not available | Data not available | Data not available | >99 (Assumed for pure sample) |

| Racemic Mixture | 0 | Data not available | Data not available | Data not available | 0 |

Note: This table is presented as a template for how experimental data would be organized. Specific values are not available in the reviewed literature.

The precise measurement of optical rotation is critical for confirming the success of an enantioselective synthesis or a chiral separation process. It provides a direct measure of the bulk sample's enantiomeric composition and is an indispensable tool in the stereochemical characterization of chiral molecules like this compound and its derivatives.

Theoretical and Computational Chemistry Applied to 4 Methoxytetrahydrofuran 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-methoxytetrahydrofuran-3-ol, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure, geometry, and energy.

Detailed research findings from QM calculations, such as those employing Density Functional Theory (DFT), can elucidate the preferred conformations of the tetrahydrofuran (B95107) ring (e.g., envelope vs. twist conformations) and the rotational barriers of the methoxy (B1213986) and hydroxyl substituents. For instance, a theoretical study on the related molecule tetrahydrofurfuryl alcohol combined QM calculations with rotational spectroscopy to distinguish between nearly isoenergetic envelope and twist conformers, revealing that the ring geometry is influenced by the orientation of the substituent. yorku.ca Similar calculations for this compound would involve geometry optimization of various possible stereoisomers and conformers to determine their relative stabilities.

Furthermore, QM calculations provide insights into the electronic properties of the molecule, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For example, a study on the ring-opening of tetrahydrofuran used DFT to analyze the HOMO-LUMO energy gap, which is a key factor in predicting the kinetic stability of the molecule. nih.gov

Table 1: Hypothetical QM-Calculated Properties for Conformers of (3R,4S)-4-Methoxytetrahydrofuran-3-ol

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Conformer A (Twist) | 0.00 | 2.15 | 7.8 |

| Conformer B (Envelope) | 1.25 | 2.80 | 7.6 |

| Conformer C (Twist) | 0.45 | 1.90 | 7.9 |

Note: This table is illustrative and presents hypothetical data based on typical computational results for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods are powerful for studying static structures, molecular dynamics (MD) simulations are employed to explore the conformational space and dynamics of this compound in a condensed phase, such as in solution. researchgate.netrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, governed by a force field, to generate a trajectory of the molecule's movement over time.

For a flexible molecule like this compound, MD simulations can map the potential energy surface and identify the most populated conformational states. yorku.ca This includes the puckering of the five-membered ring and the various orientations of the methoxy and hydroxyl groups. Studies on tetrahydrofuran and its derivatives have shown that MD is a valuable tool for understanding their conformational behavior and dynamics in liquid phases. researchgate.netrsc.orgresearchgate.net The results of these simulations can be used to calculate thermodynamic properties, such as the free energy difference between different conformational states.

Table 2: Representative Conformational States of this compound from MD Simulations

| Conformational State | Ring Pucker | Methoxy Group Orientation | Hydroxyl Group Orientation | Population (%) |

| State 1 | Twist (T) | gauche | anti | 45 |

| State 2 | Envelope (E) | anti | gauche | 30 |

| State 3 | Twist (T) | anti | anti | 15 |

| State 4 | Other | - | - | 10 |

Note: This table is a hypothetical representation of the types of data that can be obtained from MD simulations.

Computational NMR Chemical Shift and Coupling Constant Prediction and Validation

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants. nih.gov These predictions, typically performed using QM or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, serve as a powerful tool for validating experimentally determined structures and for assigning signals in complex spectra. nih.govuni-muenchen.de

For this compound, calculating the ¹H and ¹³C chemical shifts for different possible isomers and conformers and comparing them to experimental data can help to unambiguously determine its three-dimensional structure in solution. researchgate.net The DP4+ probability analysis is a well-established statistical method that uses calculated NMR data to assign the most probable structure from a set of candidates. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects. nih.gov

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for a Conformer of this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C2 | 70.5 | 70.2 | 0.3 |

| C3 | 75.2 | 74.8 | 0.4 |

| C4 | 85.1 | 84.5 | 0.6 |

| C5 | 68.9 | 68.5 | 0.4 |

| OCH₃ | 58.3 | 58.0 | 0.3 |

Note: This table is illustrative. The accuracy of the prediction depends on the computational method used.

Force Field Development and Refinement for Furanose Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. mdpi.com For carbohydrates and their derivatives, including furanose systems, developing accurate force fields is challenging due to the complex interplay of factors like the anomeric and gauche effects, and the flexibility of the ring. mdpi.combiorxiv.org

Several major force fields, such as AMBER, CHARMM, and GROMOS, have been specifically parameterized and refined for carbohydrates. iucr.orgnih.govnih.govacs.orgnih.govambermd.org The parameterization process for a molecule like this compound would typically involve fitting the force field parameters (e.g., partial atomic charges, dihedral angle parameters) to reproduce high-level QM calculations and experimental data, such as thermodynamic properties and conformational preferences. mdpi.comnih.gov The CHARMM force field, for instance, has specific parameters for ether and alcohol functional groups, which are present in this compound. forums-academiccharmm.org Similarly, the AMBER force field includes the GLYCAM set for carbohydrates and the General Amber Force Field (GAFF) for general organic molecules. ambermd.orgambermd.org

Table 4: Overview of Common Force Fields for Simulating Furanose-Containing Molecules

| Force Field | Key Features for Carbohydrates/Furanoses |

| AMBER (GLYCAM/GAFF) | Well-established for nucleic acids and proteins, with specific parameter sets for carbohydrates (GLYCAM) and general organic molecules (GAFF). mdpi.comambermd.org |

| CHARMM | Widely used for biomolecular simulations, with dedicated parameters for carbohydrates, lipids, and nucleic acids. Includes support for ether and alcohol functionalities. acs.orgnih.govforums-academiccharmm.org |

| GROMOS | A united-atom force field that has been specifically extended and validated for furanose-based carbohydrates, accounting for various linkages and conformations. nih.govacs.org |

Molecular Docking Studies in the Context of Understanding Molecular Recognition and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comijper.org While no specific molecular docking studies on this compound have been reported, this methodology could be applied to investigate its potential biological activity.

A docking study of this compound would involve computationally placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. nih.gov This can provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies could guide the design of derivatives of this compound with improved binding affinity or specificity. For example, docking studies on other furan-containing molecules have been used to explore their potential as antimicrobial or anticancer agents. mdpi.comnih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.8 |

| Predicted Inhibition Constant (Ki) (µM) | 15.2 |

| Key Interacting Residues | ASP-145 (H-bond), LYS-72 (H-bond), VAL-57 (hydrophobic), LEU-132 (hydrophobic) |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Applications of 4 Methoxytetrahydrofuran 3 Ol As a Key Synthetic Intermediate and Building Block

Utility in the Synthesis of Chiral Tetrahydrofuran (B95107) Derivatives and Analogues

The tetrahydrofuran ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. nih.gov (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol serves as a vital chiral building block for the synthesis of more complex and substituted tetrahydrofuran derivatives. Originating from the chiral pool, specifically from carbohydrates like 2-deoxy-D-ribose, it provides a stereochemically defined starting material. google.comgoogle.com

The synthesis of chiral tetrahydrofurans often relies on methods like intramolecular cyclization or asymmetric catalysis. nih.govorganic-chemistry.org However, using a pre-formed, stereochemically rich building block like MDR simplifies the synthesis of targets with multiple chiral centers. The existing hydroxyl groups on the ring can be selectively protected or activated to introduce further chemical diversity, allowing for the construction of a library of tetrahydrofuran analogues for medicinal chemistry applications. For instance, related chiral tetrahydrofuran building blocks have been synthesized from pantolactones and subsequently used in the preparation of analogues of drugs like empagliflozin (B1684318) and amprenavir (B1666020). researchgate.net The inherent chirality of MDR, derived from a natural sugar, makes it an attractive starting point for the asymmetric synthesis of novel, complex tetrahydrofuran-containing molecules.

Precursor in the Synthesis of Nucleoside and Nucleotide Analogues

One of the most significant applications of this methoxy-substituted tetrahydrofuran is as a precursor for modified nucleosides, which are cornerstones of antiviral and anticancer therapies. nih.govnih.gov The methoxy (B1213986) group, particularly at the C2' position of the sugar ring (furanose nomenclature), is a critical modification in many therapeutic nucleoside analogues.

The general strategy involves the coupling of a protected sugar derivative with a nucleobase. In a process analogous to the synthesis of 2'-O-methyl-L-nucleosides from L-arabinose, MDR serves as the precursor for 2'-O-methyl-D-nucleosides. nih.govacs.org The synthesis of 2'-substituted L-nucleosides often proceeds through an O²,2'-anhydro-L-uridine intermediate, which is subsequently opened by a nucleophile, such as methanol, to install the 2'-O-methyl group. nih.govacs.org A similar strategy can be applied in the D-series starting from MDR or its precursors. Once the methylated sugar moiety is prepared, it is condensed with various silylated pyrimidine (B1678525) or purine (B94841) bases to form the desired nucleoside analogue. nih.gov These 2'-O-methyl nucleosides often exhibit enhanced metabolic stability and favorable toxicological profiles compared to their natural counterparts. nih.govnih.gov

Incorporation into Oligonucleotides and Nucleic Acid Analogues

The synthetic 2'-O-methyl nucleosides are further elaborated into phosphoramidite (B1245037) building blocks for incorporation into oligonucleotides. nih.govnih.govnih.gov This process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylating the 3'-hydroxyl group. These phosphoramidites are then used in automated solid-phase synthesis to create custom DNA or RNA sequences containing the 2'-O-methyl modification.

The 2'-O-methylation of ribonucleotides is a common natural modification in RNA that confers specific chemical properties. nih.gov In synthetic oligonucleotides, this modification has been shown to:

Increase Nuclease Resistance: The presence of the methyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from cleavage by cellular nucleases. nih.govnih.gov

Enhance Thermal Stability: Oligonucleotides containing 2'-O-methyl-arabinofuranosyl thymine (B56734) (2'-OMe-araT), when paired with complementary RNA, form significantly more stable duplexes compared to unmodified controls. nih.gov This enhanced binding affinity is crucial for antisense and siRNA applications.

The table below summarizes the effect of incorporating a 2'-O-methylated nucleoside on the properties of an oligonucleotide duplex.

| Modification | Complementary Strand | Change in Thermal Stability (ΔTm) per modification | Nuclease Resistance |

| β-2'-OMe-araT | DNA | Moderately lowered | Increased |

| β-2'-OMe-araT | RNA | Moderately lowered | Increased |

| α-2'-OMe-araT | RNA | Significantly increased | Increased |

Data compiled from research on 2'-O-methyl-D-arabinofuranosylthymine containing oligonucleotides. nih.gov

Role in Carbohydrate Chemistry and Glycoscience Research

In the realm of carbohydrate chemistry, 1-O-Methyl-2-deoxy-D-ribose (MDR) is a fundamental structure. It is a methyl glycoside of a deoxy sugar, a class of compounds essential for studying carbohydrate structure and reactivity. The synthesis of MDR itself via the acid-catalyzed methanolysis of 2-deoxy-D-ribose is a classic reaction in carbohydrate chemistry, though it often produces an undesired pyranose isomer as a byproduct, necessitating specialized purification methods. google.comgoogle.com

Building Block for Complex Carbohydrates and Glycomimetics

Glycomimetics are molecules that mimic the structure of natural carbohydrates and are used to study or interfere with biological processes involving sugars. MDR, as a modified monosaccharide, can be considered a simple glycomimetic. Its methoxy group at the anomeric carbon (C1) acts as a stable protecting group, preventing the ring from opening and allowing for selective modification of the other hydroxyl groups at C3 and C5. This makes it a useful building block for creating more complex molecules that mimic or interact with carbohydrate-binding proteins (lectins) or glycosyltransferases. While extensive use in building large complex carbohydrates is not widely documented, its role as a functionalized, protected monosaccharide scaffold is of clear value in glycoscience research.

Intermediate in the Synthesis of Diverse Heterocyclic Organic Compounds

Beyond its primary role in nucleoside synthesis, the functional groups of 4-Methoxytetrahydrofuran-3-ol offer pathways to a variety of other heterocyclic compounds. The two hydroxyl groups can be differentially protected and then converted into a range of other functionalities. For example, conversion of a hydroxyl group to a good leaving group (such as a tosylate or mesylate) allows for nucleophilic substitution to introduce nitrogen, sulfur, or other atoms, paving the way for the synthesis of different heterocyclic ring systems. Although specific, widely-cited examples of its use for non-nucleoside heterocycles are not prominent in the literature, the chemical potential is evident from its structure, making it a versatile starting point for exploratory synthesis of novel heterocyclic scaffolds.

Future Research Directions and Advanced Methodological Development for 4 Methoxytetrahydrofuran 3 Ol Research

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The creation of specific stereoisomers of 4-methoxytetrahydrofuran-3-ol is of paramount importance, as the biological activity of chiral molecules is often dictated by their three-dimensional arrangement. While methods for the stereoselective synthesis of substituted tetrahydropyrans have been reported, the development of analogous pathways for tetrahydrofurans, particularly those bearing the 4-methoxy-3-ol substitution pattern, remains an active area of investigation.

Future efforts in this domain will likely focus on several key areas:

Asymmetric Catalysis: The development of new chiral catalysts, whether metal-based or organocatalytic, that can induce high levels of enantioselectivity and diastereoselectivity in the formation of the tetrahydrofuran (B95107) ring is a primary objective. This could involve novel ligand designs for transition metals or the application of modern organocatalytic principles to key bond-forming reactions.

Substrate-Controlled Syntheses: Exploiting the inherent chirality of starting materials to direct the stereochemical outcome of the cyclization process is another promising avenue. This might involve the use of chiral pool starting materials or the installation of chiral auxiliaries that can be efficiently removed after the desired stereochemistry is set.

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful tool for accessing enantiomerically pure compounds. Future research may explore the use of enzymes, such as lipases or kinases, for the kinetic resolution of racemic mixtures of this compound or its precursors. Additionally, the desymmetrization of prochiral substrates using enzymes could provide a direct route to enantiopure products.

A significant advancement in the broader field of substituted heterocycle synthesis involves the single-pot creation of multiple stereocenters. For instance, a method for the stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans has been developed that establishes three new stereocenters in one process. nih.gov Adapting such efficient, multi-component strategies to the synthesis of this compound would represent a substantial step forward.

Exploration of Unconventional Reactivity and Catalytic Transformations

Beyond its synthesis, the inherent reactivity of the this compound scaffold is ripe for exploration. The interplay between the hydroxyl and methoxy (B1213986) groups, along with the tetrahydrofuran ring, could lead to novel and synthetically useful transformations.

Future research directions may include:

Ring-Opening and Rearrangement Reactions: Investigating the selective cleavage of the C-O bonds within the tetrahydrofuran ring could provide access to a variety of linear, functionalized molecules that are themselves valuable synthetic intermediates. Lewis or Brønsted acid catalysis could be employed to promote such transformations, with the potential for rearrangement cascades leading to complex molecular architectures.

Catalytic Functionalization: The development of catalytic methods to directly functionalize the C-H bonds of the tetrahydrofuran ring would be a highly efficient strategy for creating a library of derivatives. This could involve transition-metal-catalyzed C-H activation/functionalization reactions, which would avoid the need for pre-functionalized starting materials.

Participation of the Hydroxyl and Methoxy Groups: The neighboring hydroxyl and methoxy groups can be expected to influence the reactivity of the tetrahydrofuran ring. Research into neighboring group participation in various reactions could uncover unique reactivity patterns and provide a handle for controlling selectivity.

Integrated Computational and Experimental Approaches for Detailed Mechanistic Elucidation

A deep understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. The integration of computational chemistry with experimental studies provides a powerful synergistic approach to achieve this.

Future work in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. This can provide invaluable insights into the factors that control selectivity and can guide the design of new catalysts and reaction conditions.

Spectroscopic and Kinetic Studies: Detailed experimental investigations, including in-situ reaction monitoring using techniques like NMR and IR spectroscopy, coupled with kinetic analysis, can provide crucial data to validate and refine computational models.

Isotopic Labeling Studies: The use of isotopically labeled substrates can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

By combining these approaches, researchers can gain a comprehensive picture of the reaction landscape, enabling the development of more efficient and selective synthetic routes to this compound and its derivatives.

Design and Synthesis of Advanced Functionalized Tetrahydrofuran Scaffolds for Diverse Applications

The this compound core represents a versatile scaffold that can be elaborated into a wide range of more complex molecules with potential applications in various fields, including medicinal chemistry and materials science.

Future research will focus on the design and synthesis of novel functionalized tetrahydrofuran scaffolds with tailored properties:

Bioisosteric Replacements: In drug design, the tetrahydrofuran ring can serve as a bioisosteric replacement for other functionalities, such as phenyl rings or other cyclic systems. The specific substitution pattern of this compound offers a unique three-dimensional arrangement of functional groups that can be exploited to optimize interactions with biological targets.

Conformationally Constrained Analogs: The tetrahydrofuran ring can be used to lock flexible molecules into specific conformations. By incorporating the this compound moiety into larger molecules, it may be possible to pre-organize them for enhanced binding to proteins or other receptors.

Linkers and Spacers in Materials Science: The functional groups on the this compound scaffold can be used to attach it to other molecules or materials. This could enable its use as a linker or spacer in the development of new polymers, liquid crystals, or other advanced materials.

The synthesis of libraries of diverse, functionalized tetrahydrofuran derivatives based on the this compound template will be a key activity in this area, providing a rich source of new molecules for screening in a wide range of applications.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 4-Methoxytetrahydrofuran-3-ol be confirmed experimentally?

- Methodology : Use a combination of 1D and 2D NMR spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, HMQC, HMBC) to analyze coupling constants and cross-peak correlations. For example, HMBC can identify long-range coupling between the methoxy group and adjacent carbons, while NOESY can resolve spatial relationships in stereoisomers .

- Key considerations : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in stereochemical assignments.

Q. What are the optimal synthetic routes for this compound, and how can yield be improved?

- Methodology : Employ multi-step synthesis with controlled reaction conditions (e.g., temperature gradients, catalytic systems). For instance, a three-stage protocol using methanol/water solvent systems and acid catalysis achieved >98% enantiomeric excess (ee) in related tetrahydrofuran derivatives .

- Optimization : Use design-of-experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Monitor intermediates via LC-MS to identify yield-limiting steps.

Q. How does purity impact experimental reproducibility in studies involving this compound?

- Methodology : Validate purity using HPLC (>95% purity for biological assays) and characterize impurities via GC-MS or NMR. For example, batches with <95% purity showed reduced antioxidant activity in structure-activity studies .

- Storage : Store at –20°C under inert gas to prevent oxidation or hydrolysis, as recommended for similar oxygenated furans .

Advanced Research Questions

Q. How can structural modifications enhance the antioxidant activity of this compound?

- Methodology : Perform semi-synthetic derivatization (e.g., hydroxylation at C-3/C-5) and evaluate radical scavenging capacity via DPPH or ABTS assays. Compound 1 (a structural analog) showed moderate activity, suggesting targeted hydroxylation could improve efficacy .

- Computational support : Use molecular docking to predict interactions with antioxidant enzymes (e.g., SOD or catalase) and guide synthetic efforts.

Q. What mechanistic insights explain contradictory bioactivity data in different studies?

- Analysis : Compare experimental conditions (e.g., solvent polarity, assay pH) across studies. For example, discrepancies in antioxidant activity may arise from solvent-dependent solubility or competing side reactions .

- Resolution : Conduct stability studies (e.g., accelerated degradation under UV light) to identify degradation products that might interfere with assays.

Q. How can computational chemistry aid in designing this compound analogs with improved pharmacokinetic properties?

- Methodology : Apply QSAR models to predict logP, solubility, and metabolic stability. Molecular dynamics simulations can assess membrane permeability, while DFT calculations evaluate redox potential for antioxidant activity .

- Validation : Synthesize top-predicted analogs and compare in vitro ADMET profiles with computational predictions.

Q. What strategies resolve spectral data contradictions in structural elucidation?

- Approach : Combine multiple spectroscopic techniques (e.g., X-ray crystallography for absolute configuration, IR for functional group validation). For furan derivatives, HMBC correlations between the methoxy group and the tetrahydrofuran ring are critical for unambiguous assignment .

Methodological Tables

Key Research Gaps

- Stereoselective Synthesis : Current methods for this compound lack enantiomeric control. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) could address this .

- Mechanistic Studies : Limited data exist on the compound’s interaction with cellular redox systems. Isotope-labeling (e.g., ¹⁸O) could track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.